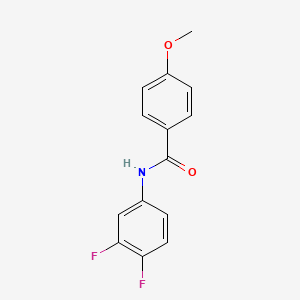![molecular formula C24H25N3O3 B2408170 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1049461-02-0](/img/structure/B2408170.png)
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic organic compound characterized by its unique molecular structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic synthesis. It begins with the preparation of the core structures: the benzo[d][1,3]dioxole ring and the dihydroisoquinoline moiety. These can be synthesized via:
Formation of benzo[d][1,3]dioxole through electrophilic aromatic substitution.
Synthesis of 3,4-dihydroisoquinoline by Pictet-Spengler reaction involving an aldehyde and an amine.
These intermediates are then coupled through a series of reactions, which may include:
Amide bond formation via condensation reactions.
N-alkylation to introduce the N-methylpyrrole group.
Final deprotection steps if any protective groups were used.
Industrial Production Methods
For large-scale production, the process would be optimized to maximize yield and minimize costs and environmental impact. This might involve:
Use of continuous flow reactors for certain steps to improve efficiency.
Solvent selection that favors scalability and safety.
Catalysis to enhance reaction rates and selectivity.
化学反应分析
Types of Reactions
This compound is capable of undergoing various types of reactions:
Oxidation: The dioxole and pyrrole rings can undergo oxidation, leading to quinone and other oxidized derivatives.
Reduction: Certain conditions could reduce the isoquinoline ring.
Substitution: The amide linkage and pyrrole rings can participate in electrophilic or nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides for substitution reactions.
Major Products
Oxidized derivatives of the benzo[d][1,3]dioxole ring.
Reduced forms of the isoquinoline ring.
Various substituted products depending on the specific reactions and reagents used.
科学研究应用
Chemistry
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is used as a building block in organic synthesis, enabling the exploration of new reaction pathways and the creation of complex molecules.
Biology
In biological research, this compound is investigated for its potential interactions with biomolecules. Its unique structure allows it to bind with certain proteins or enzymes, making it a valuable tool in studying biochemical pathways.
Medicine
Pharmacologically, this compound may exhibit activity against various targets, including receptors and enzymes. It could be a lead compound in drug discovery programs aiming to develop new therapeutics for conditions like neurodegenerative diseases or cancer.
Industry
In industrial applications, it serves as an intermediate in the synthesis of advanced materials, agrochemicals, or specialty chemicals.
作用机制
Molecular Targets and Pathways
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide largely depends on its interaction with specific molecular targets. For instance:
Binding to enzyme active sites, inhibiting their activity.
Interaction with receptor sites, modulating signal transduction pathways.
相似化合物的比较
Comparison
When compared to similar compounds, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of functional groups which confer distinct reactivity and biological activity.
Similar Compounds
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamides: These compounds share the isoquinoline and amide functionalities.
N-alkylated pyrroles: Similar in having the pyrrole ring with N-alkylation, impacting their electronic properties.
Benzodioxole derivatives: Featuring the benzodioxole core structure but differing in the substitution pattern, altering their chemical and biological properties.
This detailed exploration highlights the multifaceted nature of this compound, illustrating its synthetic routes, reactivity, and wide range of applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-26-11-4-7-20(26)21(27-12-10-17-5-2-3-6-19(17)15-27)14-25-24(28)18-8-9-22-23(13-18)30-16-29-22/h2-9,11,13,21H,10,12,14-16H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQICQMWZWGDDQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCC5=CC=CC=C5C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(3-fluorophenyl)-1,3,8,8-tetramethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2408089.png)
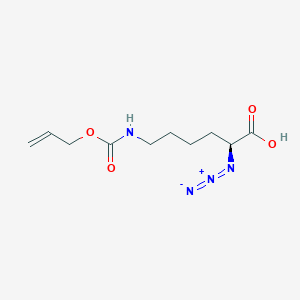
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2408092.png)
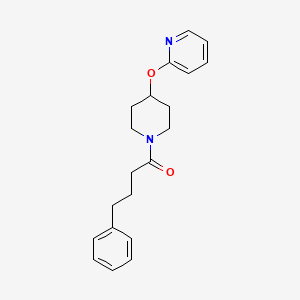
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)azetidine-1-carboxamide](/img/structure/B2408095.png)

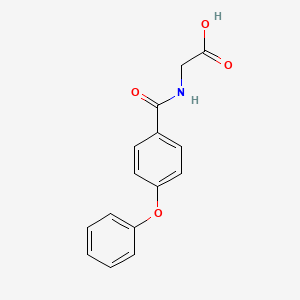
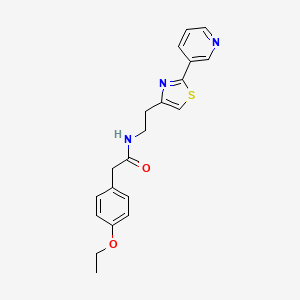
![Ethyl 4-[3-(4-methoxyphenyl)azepan-1-yl]-4-oxobutanoate](/img/structure/B2408100.png)
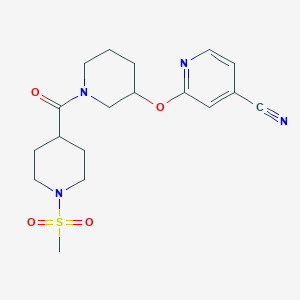
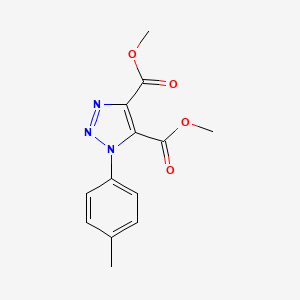
![o-tolyl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2408107.png)

